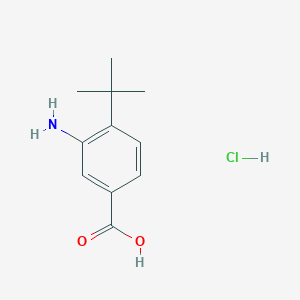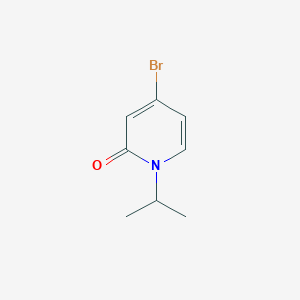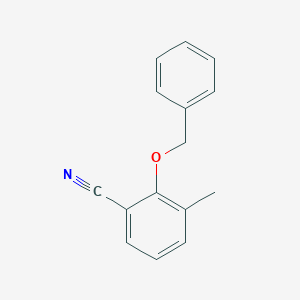
Acide 3-amino-4-(tert-butyl)benzoïque chlorhydrate
Vue d'ensemble
Description
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and a tert-butyl group is attached to the fourth carbon of the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Applications De Recherche Scientifique
3-Amino-4-(tert-butyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of action
Without specific studies, it’s hard to identify the exact targets of “3-Amino-4-(tert-butyl)benzoic acid hydrochloride”. Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of action
Benzoic acid derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “3-Amino-4-(tert-butyl)benzoic acid hydrochloride” affects. Benzoic acid derivatives are involved in a variety of biochemical processes, including oxidation and reduction reactions .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract .
Result of action
Similar compounds have been shown to have antioxidant properties .
Analyse Biochimique
Biochemical Properties
3-Amino-4-(tert-butyl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism. Furthermore, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These interactions can lead to changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical properties and interactions with biomolecules, potentially affecting the outcomes of long-term experiments .
Dosage Effects in Animal Models
The effects of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. These interactions can lead to changes in the levels of specific metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride can influence its activity and function, as its interactions with biomolecules may vary depending on its cellular localization .
Subcellular Localization
The subcellular localization of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride is essential for elucidating its precise role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride typically involves the nitration of 4-tert-butylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(tert-butyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-nitro-4-(tert-butyl)benzoic acid, while reduction can produce various amino derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a tert-butyl group.
4-tert-Butylbenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-4-methylbenzoic acid: Has a methyl group instead of a tert-butyl group, affecting its steric properties
Uniqueness
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is unique due to the presence of both the amino and tert-butyl groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
IUPAC Name |
3-amino-4-tert-butylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBVEVFHFPTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)


amine](/img/structure/B1448579.png)



![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)


